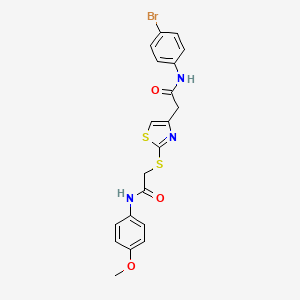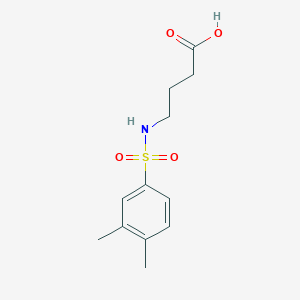
4-(3,4-Dimethylbenzenesulfonamido)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,4-Dimethylbenzenesulfonamido)butanoic acid, also known as DBABA, is a chemical compound with the CAS Number: 857041-67-9 . It is widely used in scientific experiments due to its unique physical, chemical, and biological properties.
Molecular Structure Analysis
The molecular formula of 4-(3,4-Dimethylbenzenesulfonamido)butanoic acid is C12H17NO4S . The InChI Code is 1S/C12H17NO4S/c1-9-5-6-11(8-10(9)2)18(16,17)13-7-3-4-12(14)15/h5-6,8,13H,3-4,7H2,1-2H3,(H,14,15) .Physical And Chemical Properties Analysis
The molecular weight of 4-(3,4-Dimethylbenzenesulfonamido)butanoic acid is 271.34 . It is a powder at room temperature . Unfortunately, other specific physical and chemical properties like boiling point, melting point, etc., are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Applications in Synthesis and Chemical Reactions
4-(3,4-Dimethylbenzenesulfonamido)butanoic acid plays a pivotal role in chemical synthesis, showing versatility in forming various compounds. For instance, it serves as a precursor for synthesizing new thymidylate syntheses inhibitors, highlighting its potential in drug development and medicinal chemistry. This compound is synthesized from 3-(3-nitro benzoyl) propionate ether through a series of reactions, including nitro reduction, carbonyl reduction, cyclization, and ring-opening reactions, demonstrating low cost and mild reaction conditions suitable for industrial-scale production (Yuan Guo-qing, 2013).
Role in Catalysis
Moreover, 4-(3,4-Dimethylbenzenesulfonamido)butanoic acid derivatives have been explored as catalysts in organic reactions. For example, 4-(Succinimido)-1-butane sulfonic acid, a derivative, acts as an efficient and reusable Brönsted acid catalyst for the synthesis of pyrano[4,3-b]pyran derivatives under solvent-free conditions. This catalytic process is noted for its high yield, clean reaction, simple methodology, and short reaction time, along with the catalyst's recyclability without significant loss of activity (N. G. Khaligh, 2015).
Advanced Materials and Optical Applications
Further extending its applications, derivatives of 4-(3,4-Dimethylbenzenesulfonamido)butanoic acid have been utilized in the synthesis of advanced materials with specific optical properties. A notable instance is the synthesis of a π-conjugated chromophore, demonstrating the potential of such compounds in creating materials with desirable optical characteristics for applications in photonics and electronics (P. Antony et al., 2019).
Environmental and Green Chemistry
In the realm of green chemistry, 4-(3,4-Dimethylbenzenesulfonamido)butanoic acid derivatives have been employed in oxidative desulfurization processes. They play a critical role in the removal of sulfur from diesel fuel, showcasing an effective method for reducing sulfur emissions and contributing to cleaner fuel technologies. This application is particularly important in the context of environmental protection and sustainability, illustrating the compound's contribution to advancing greener chemical processes (Hongshuai Gao et al., 2010).
Safety and Hazards
The safety information available indicates that 4-(3,4-Dimethylbenzenesulfonamido)butanoic acid has some hazards associated with it. The GHS Pictograms indicate a GHS07 signal word warning . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Eigenschaften
IUPAC Name |
4-[(3,4-dimethylphenyl)sulfonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-9-5-6-11(8-10(9)2)18(16,17)13-7-3-4-12(14)15/h5-6,8,13H,3-4,7H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFYWSSBNXVGIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


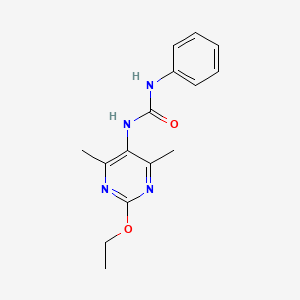


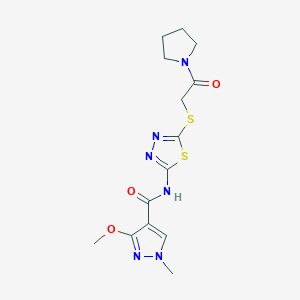
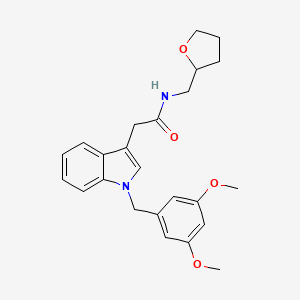
![2-[1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl]oxy-5-ethylpyrimidine](/img/structure/B2706412.png)
![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2706413.png)
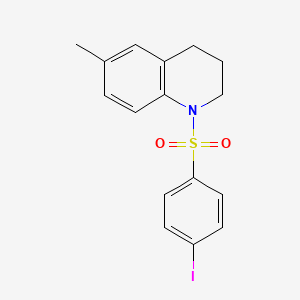
![N-(3,4-dichlorophenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2706419.png)
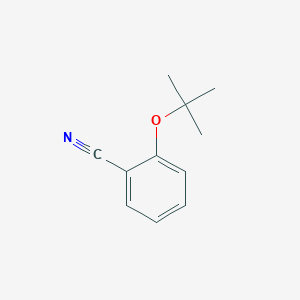
![1-(4-((2-(Furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2706422.png)
